molecular formula C13H22O2 B12684588 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one CAS No. 72258-83-4

8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one

Katalognummer: B12684588
CAS-Nummer: 72258-83-4
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: KNLQQGJLNMJBQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(1,1-Dimethylethyl)-1-oxaspiro(45)decan-2-one is a chemical compound with the molecular formula C12H21NO2 It is known for its unique spirocyclic structure, which includes a spiro junction between a lactone and a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both lactone and cyclohexane moieties. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Oxa-3-azaspiro[4.5]decan-2-one
  • 1-Oxa-4-azaspiro[4.5]decan-2-one
  • 1-Oxa-3-azaspiro[4.5]decan-2-one,8-(1,1-dimethylethyl)

Uniqueness

8-(1,1-Dimethylethyl)-1-oxaspiro(45)decan-2-one is unique due to its specific spirocyclic structure and the presence of the 1,1-dimethylethyl group

Eigenschaften

CAS-Nummer

72258-83-4

Molekularformel

C13H22O2

Molekulargewicht

210.31 g/mol

IUPAC-Name

8-tert-butyl-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C13H22O2/c1-12(2,3)10-4-7-13(8-5-10)9-6-11(14)15-13/h10H,4-9H2,1-3H3

InChI-Schlüssel

KNLQQGJLNMJBQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC2(CC1)CCC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.